molecular formula C10H9F2N3 B10905251 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

Cat. No.: B10905251
M. Wt: 209.20 g/mol
InChI Key: IKARMVHLMWNBBI-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the difluoromethyl group in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of aniline derivatives with difluoromethylated pyrazoles. One common method involves the use of difluoromethylated pyrazole carboxylic acids as starting materials. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the electron transport chain, leading to the inhibition of cellular respiration and ultimately causing cell death in pathogenic organisms .

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)8-5-6-15(14-8)9-4-2-1-3-7(9)13/h1-6,10H,13H2

InChI Key

IKARMVHLMWNBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F

Origin of Product

United States

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